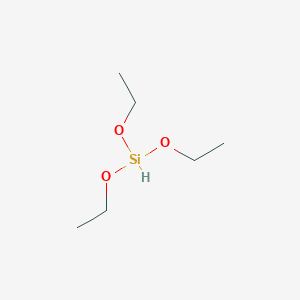
Hydridotriethoxysilane
Cat. No. B7801341
M. Wt: 164.27 g/mol
InChI Key: QQQSFSZALRVCSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05616762
Procedure details


In analogy to Example 3, a homogeneous reaction solution of 4 g of p-xylene, 3.8 g (0.05 mol) of allyl chloride (instead of 4.2 g corresponding to 0.055 mol), 8.2 g (0.05 mol) of triethoxysilane and 0.16 mg (10-3 mol %) of chloro-(1,5-cyclooctadiene)iridium(I) dimer were reacted without a relatively long mixing or storage time. Analysis by gas chromatography gave a product yield of only 61% of 3-chloropropyltriethoxysilane.




Yield
61%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([Cl:4])[CH:2]=[CH2:3].[CH2:5]([O:7][SiH:8]([O:12][CH2:13][CH3:14])[O:9][CH2:10][CH3:11])[CH3:6]>C1CC=CCCC=C1.C1CC=CCCC=C1.[Cl-].[Cl-].[Ir].[Ir].CC1C=CC(C)=CC=1>[Cl:4][CH2:1][CH2:2][CH2:3][Si:8]([O:12][CH2:13][CH3:14])([O:9][CH2:10][CH3:11])[O:7][CH2:5][CH3:6] |f:2.3.4.5.6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)Cl
|
|
Name
|
|
|
Quantity
|
8.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O[SiH](OCC)OCC
|
|
Name
|
|
|
Quantity
|
0.16 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C1/C=C\CC/C=C\C1.C1/C=C\CC/C=C\C1.[Cl-].[Cl-].[Ir].[Ir]
|
|
Name
|
|
|
Quantity
|
4 g
|
|
Type
|
solvent
|
|
Smiles
|
CC=1C=CC(=CC1)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
a relatively long mixing
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClCCC[Si](OCC)(OCC)OCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 61% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
